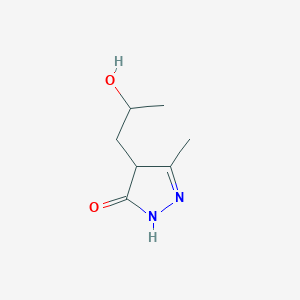

![molecular formula C23H20N4O4S B2406239 N-[3-(2,3-二氢-1,4-苯并二氧六环胺基)喹喔啉-2-基]-3-甲基苯磺酰胺 CAS No. 714923-83-8](/img/structure/B2406239.png)

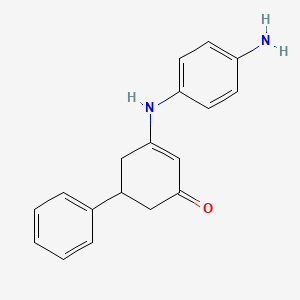

N-[3-(2,3-二氢-1,4-苯并二氧六环胺基)喹喔啉-2-基]-3-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

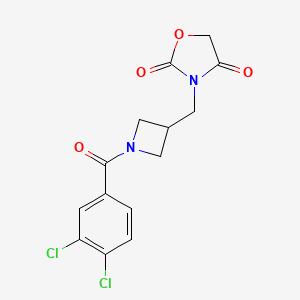

“N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a series of biologically active compounds known as sulfa drugs or sulfonamides . These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical and Chemical Properties Analysis

The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.科学研究应用

药物化学与治疗学

2,3-二氢-1,4-苯并二氧六环的立体异构体在各种药物物质和生物活性天然化合物中起着至关重要的作用。包含此立体异构体的显着治疗剂包括:

抗菌活性

该化合物表现出抗菌潜力。 它抑制细菌生物膜生长,特别是针对枯草芽孢杆菌(抑制率 60.04%)和大肠杆菌(抑制率 60.04%) .

结构见解

在 N-{3-[(2,3-二氢-1,4-苯并二氧六环)氨基]喹喔啉-2-基}-3-甲基苯-1-磺酰胺分子中,δ 64 ppm 处的信号存在是 N-(2,3-二氢-1,4-苯并二氧六环-6-基)部分的特征。 此外,观察到 C-7 信号的显著下场位移 (δ 121 ppm),受磺酰胺基团对 C-6 的邻位效应的影响 .

其他应用

这些化合物也广泛应用于:

未来方向

作用机制

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.

Biochemical Pathways

The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease . The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation .

属性

IUPAC Name |

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKMRLOWBYXDGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

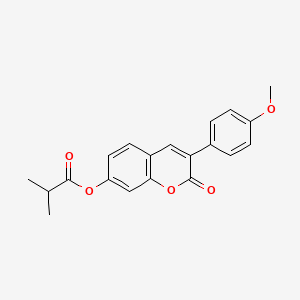

![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)

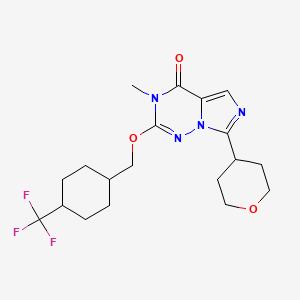

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

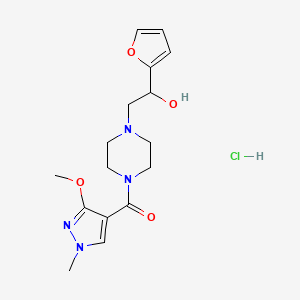

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)